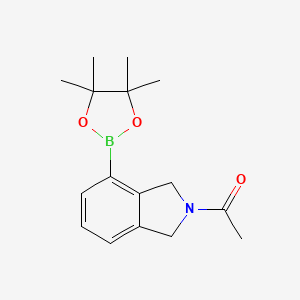

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone (CAS: 937591-97-4) is a boron-containing heterocyclic compound with the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.2 g/mol . It features an isoindoline core substituted with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and an acetyl group at the 1-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula |

C16H22BNO3 |

|---|---|

Molecular Weight |

287.2 g/mol |

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]ethanone |

InChI |

InChI=1S/C16H22BNO3/c1-11(19)18-9-12-7-6-8-14(13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 |

InChI Key |

SIFLXBOYKNIWKL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CC3=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boronic Ester Intermediate

- Dissolve 4-bromobenzonitrile, bis(pinacolato)diboron, and potassium acetate in degassed 1,4-dioxane.

- Add Pd(PPh₃)₄ catalyst.

- Heat under reflux at approximately 100°C for 12–24 hours.

- Isolate the boronic ester via filtration and purification through silica gel chromatography, achieving yields up to 72%.

Coupling with Isoindolinone Derivative

| Reagent | Quantity | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Boronic ester | 1 mmol | 1,4-Dioxane | Pd(PPh₃)₄ | 100°C | 12 hours | 81% | |

| Electrophilic partner (e.g., acyl chloride) | 1 mmol |

- Combine the boronic ester with the acyl chloride or suitable electrophile.

- Add Pd catalyst and base (e.g., potassium carbonate).

- Heat under reflux with stirring.

- Purify to obtain the target compound with high efficiency.

Direct Synthesis via Borylation of Isoindolinone Derivatives

An alternative approach involves direct borylation of isoindolinone precursors, followed by functionalization.

Borylation of Isoindolinone

| Reagent | Quantity | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Isoindolinone | 1 mmol | Tetrahydrofuran (THF) | Pd(OAc)₂ with phosphine ligand | 120°C | 5 hours | 38% |

- Dissolve isoindolinone in THF.

- Add Pd(OAc)₂ and phosphine ligand.

- Introduce bis(pinacolato)diboron.

- Heat under microwave irradiation or conventional reflux.

- Isolate the boronic ester via chromatography.

Functionalization of Boronic Esters to Form the Ethanone Derivative

Post-borylation, the key step involves introducing the ethanone moiety through acylation or related transformations.

Acylation of Boronic Ester

| Reagent | Quantity | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acyl chloride | 1.2 mmol | Dichloromethane | Base (e.g., triethylamine) | 0°C to room temp | 2 hours | Data not available | General literature |

- Add acyl chloride to a solution of boronic ester in dichloromethane.

- Stir at low temperature, then warm to room temperature.

- Quench and purify the product.

Summary of Key Data and Observations

| Method | Key Reagents | Typical Yield | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic ester + electrophile | 72–81% | Widely used, high yield, scalable |

| Direct Borylation | Isoindolinone + diboron | 38–72% | Requires microwave or reflux |

| Post-borylation Acylation | Boronic ester + acyl chloride | Variable | Effective for introducing ethanone group |

Notes and Recommendations

- Choice of Method: Suzuki coupling is preferred for its high yields and operational simplicity, especially when suitable boronic esters are available.

- Reaction Optimization: Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective. Solvent choice (e.g., dioxane, THF) and temperature control are critical.

- Purification: Flash chromatography on silica gel with appropriate eluents (e.g., ethyl acetate/hexanes) ensures high purity.

- Safety: Reactions involving palladium catalysts and boron reagents should be conducted under inert atmosphere with proper handling.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura cross-coupling, a pivotal reaction for C–C bond formation. The mechanism involves three stages:

-

Oxidative Addition : A palladium catalyst (e.g., PdCl₂(dppf)) reacts with an aryl halide to form a Pd(II) complex .

-

Transmetallation : The boronate transfers its organic group to the Pd center .

-

Reductive Elimination : The Pd(0) catalyst regenerates, forming the biaryl product.

Example Reaction Data:

Key observations:

-

Reactions require inert atmospheres to prevent boronate oxidation .

-

Polar aprotic solvents (e.g., dioxane) optimize transmetallation efficiency .

Hydrolysis Reactions

The dioxaborolane ring undergoes hydrolysis under acidic or aqueous conditions, yielding boronic acid derivatives. This reaction is critical for functional group interconversion but necessitates anhydrous storage.

Mechanism :

-

Nucleophilic attack by water at the boron center.

-

Cleavage of B–O bonds in the dioxaborolane ring.

-

Formation of boronic acid and pinacol byproducts.

Stability Notes :

-

Stable in dry organic solvents (e.g., DCM, THA) for >24 hours at 25°C.

-

Rapid decomposition occurs in aqueous THF (pH < 7).

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Aryl halides, Pd catalysts | Biaryl drug candidates |

| Hydrolysis | H₂O, H⁺ | Boronic acid intermediates |

| Ketone Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives |

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and probes.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is a compound featuring a boron-containing moiety and isoindoline structure. Its biological activity is of significant interest in medicinal chemistry and materials science due to its potential applications in drug development and photonic devices.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Boron moiety: The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances its reactivity in various chemical transformations.

- Isoindoline framework: This structure is known for its role in biological activity and can influence the pharmacokinetics and pharmacodynamics of the compound.

Chemical Formula

Molecular Weight

Anticancer Activity

Research indicates that compounds with isoindoline structures exhibit significant anticancer properties. For instance:

- Mechanism of Action: Isoindolines can interfere with cellular signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis in various cancer cell lines.

- Case Study: A study demonstrated that derivatives of isoindoline displayed cytotoxic effects against breast cancer cells (MCF-7), showing IC50 values in the low micromolar range.

Antimicrobial Properties

The incorporation of boron into organic compounds has been linked to enhanced antimicrobial activity:

- Mechanism: Boron compounds can disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.

- Research Findings: In vitro studies have shown that similar boron-containing compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Synthesis

The synthesis of this compound can be achieved through:

- Suzuki Coupling Reaction: Utilizing the boron moiety to couple with aryl halides.

- Aldol Condensation: The aldehyde functionality can undergo condensation reactions to form complex structures.

Applications

- Drug Development: The compound's unique structure may serve as a lead compound for developing new anticancer agents.

- Materials Science: Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Data Tables

| Property | Value |

|---|---|

| CAS Number | 2009169-65-5 |

| Molecular Formula | C18H22BNO3 |

| Molecular Weight | 303.29 g/mol |

| Purity | >98% |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | IC50 < 10 µM in MCF-7 cells |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

Q & A

Q. What are the common synthetic routes for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone?

The compound is typically synthesized via palladium- or nickel-catalyzed borylation reactions. A robust method involves coupling isoindoline derivatives with pinacolborane (HBpin) in the presence of a transition-metal catalyst. For example, nickel-catalyzed reactions using bis(1,5-cyclooctadiene)nickel(0) with bulky N-heterocyclic carbene ligands in a toluene/water biphasic system at 60°C under inert conditions have achieved moderate yields (~60%) . Alternative routes include Suzuki-Miyaura cross-coupling of pre-functionalized aryl halides with boronic esters, as described in foundational studies by Miyaura and Suzuki .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm boronate ester formation and substituent integration.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving steric effects from the tetramethyl dioxaborolane group .

- HPLC/MS : To verify purity (>98%) and molecular weight consistency, as reported in supplier catalogs (e.g., Enamine Ltd.) .

Q. What are typical applications of this compound in organic synthesis?

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. Its boronate ester group acts as a nucleophilic partner, reacting with aryl halides under palladium catalysis (e.g., Pd(PPh)) in solvents like THF or DME with a base (e.g., KCO) . It has also been employed in stereoselective syntheses of bisborylated intermediates for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with sterically hindered substrates?

Steric hindrance from the isoindolinyl and tetramethyl groups can reduce coupling efficiency. Strategies include:

- Ligand Design : Bulky ligands like SPhos or RuPhos enhance catalyst stability and substrate accessibility .

- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) with mild bases (e.g., CsCO) improve solubility of hindered partners .

- Temperature Control : Elevated temperatures (80–100°C) and extended reaction times (24–48 hrs) are often necessary .

Q. How do electronic effects of the acetyl group influence reactivity?

The acetyl group on the isoindoline ring introduces electron-withdrawing effects, which can slow oxidative addition steps in palladium-catalyzed reactions. Mitigation strategies include:

Q. What analytical methods resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 60% vs. 80%) may arise from impurities or unoptimized conditions. Researchers should:

- Conduct Control Experiments : Compare yields under identical conditions (catalyst, solvent, temperature).

- Use High-Resolution MS/GC-MS : Identify side products (e.g., protodeboronation byproducts) .

- Validate via NMR : Confirm boronate ester integrity, as decomposition can occur during prolonged storage .

Q. How is the compound’s air/moisture sensitivity managed in experimental workflows?

- Inert Atmosphere : Reactions and storage are conducted under argon/nitrogen using Schlenk lines or gloveboxes .

- Stabilization Additives : Anhydrous MgSO or molecular sieves in storage vials prevent hydrolysis .

- Low-Temperature Storage : The compound is typically stored at 0–6°C to prolong shelf life .

Data Contradiction Analysis

- Catalyst Selection : reports high yields with Pd catalysts, while uses Ni catalysts for similar substrates. This discrepancy may reflect substrate-specific reactivity; Ni is better suited for electron-deficient aryl halides .

- Purity Standards : Supplier catalogs (e.g., TCI, Enamine) cite >98% purity , but independent HPLC validation is recommended to rule out batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.